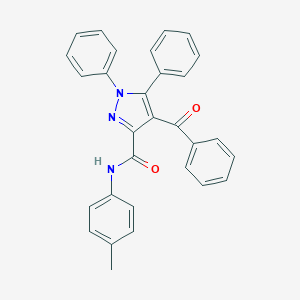
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxamide group, and multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and phenyl derivatives with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-p-tolyl-1-naphthamide
- N-p-tolyl-4-(trifluoromethoxy)benzamide
- 4-pentyl-N-p-tolylbenzamide
- 2,3,4,5,6-pentafluoro-N-p-tolylbenzamide
Uniqueness
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C30H23N3O2 |
|---|---|
Peso molecular |
457.5g/mol |
Nombre IUPAC |
4-benzoyl-N-(4-methylphenyl)-1,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c1-21-17-19-24(20-18-21)31-30(35)27-26(29(34)23-13-7-3-8-14-23)28(22-11-5-2-6-12-22)33(32-27)25-15-9-4-10-16-25/h2-20H,1H3,(H,31,35) |
Clave InChI |
DSPPTSNDSBAXFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















